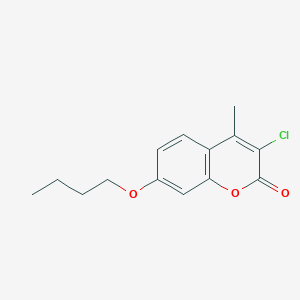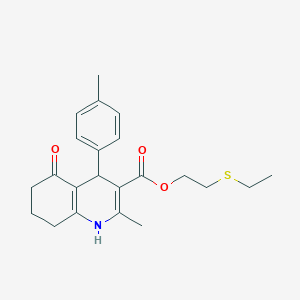![molecular formula C16H18N2O3 B5163529 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione, also known as AZD, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. AZD belongs to the class of indole-2,3-dione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer progression and inflammation. This compound has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). Additionally, this compound has been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione is its potent anticancer activity, which makes it a valuable tool for cancer research. Additionally, this compound is relatively easy to synthesize and has a high purity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione. One area of research could focus on improving the solubility of this compound, which would increase its bioavailability and make it a more effective therapeutic agent. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications. Finally, studies could be conducted to investigate the synergistic effects of this compound in combination with other anticancer agents, which could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione involves the reaction of 1-azepanone with 2-(1H-indol-3-yl)acetic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease.
Properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15(20)16(18)21/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRXCVQESALNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)


